molecular formula C14H23NO12 B078563 N-Acetylhyalobiuronic acid CAS No. 13551-21-8

N-Acetylhyalobiuronic acid

Cat. No. B078563
CAS RN: 13551-21-8
M. Wt: 397.33 g/mol
InChI Key: VBDULUWSKCYWTK-HVLWPHHJSA-N
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Description

Synthesis Analysis

The synthesis of N-Acetylhyalobiuronic acid is a complex process. One paper mentions the "Chemical Synthesis of α-N-Acetylhyalobiuronic Acid Phosphate Derivatives" . Another paper discusses the “N-Acetylation of Hyalobiuronic Acid and Chondrosine” which could potentially be related to the synthesis of N-Acetylhyalobiuronic acid . A third paper discusses the preparation of peracetylated laminaribiose by specific degradation of curdlan and its chemical conversion into N-acetylhyalobiuronic acid .

Scientific Research Applications

  • Biomedical and Industrial Applications : HA, containing N-Acetylhyalobiuronic acid, is used in clinical medicine as a diagnostic marker for diseases like cancer, rheumatoid arthritis, and liver pathologies. It's also employed in intra-articular injections for arthritic patients, certain ophthalmological and otological surgeries, and cosmetic regeneration and reconstruction of soft tissue (Kogan et al., 2006).

  • Psychiatric Disorders Treatment : N-acetylcysteine, an acetylated amino acid, shows potential in treating psychiatric disorders, suggesting that N-acetyl compounds like N-Acetylhyalobiuronic acid could have similar applications (Dean et al., 2011).

  • Drug Delivery Systems and Tissue Engineering : HA's biocompatibility and nonimmunogenicity make it suitable for use in various drug delivery systems, particularly for ophthalmic, nasal, pulmonary, parenteral, and dermal routes. It is also investigated in organ-specific tissue engineering and regenerative medicine (Fallacara et al., 2018; Hemshekhar et al., 2016; Liao et al., 2005).

  • Cosmetic and Pharmaceutical Applications : Due to its viscoelastic nature, HA, including N-Acetylhyalobiuronic acid, is used in various cosmetic and medical products, like skin creams and injectable dermal fillers. It's also explored for localized drug delivery to the skin (Brown & Jones, 2005).

  • Analytical Chemistry : In analytical chemistry, HA is used for compositional analysis, including its disaccharide units like N-Acetylhyalobiuronic acid, helping in the determination of glycosaminoglycans in tissues (Qiu et al., 1996).

  • Biological Implications in Cellular Processes : Studies on N-Acetyl compounds, such as N-Acetylneuraminic acid, reveal their significant role in cellular recognition and binding processes, suggesting potential implications for N-Acetylhyalobiuronic acid in similar cellular functions (Keppler et al., 2001).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO12/c1-4(18)15-5(2-16)11(7(20)6(19)3-17)26-14-10(23)8(21)9(22)12(27-14)13(24)25/h2,5-12,14,17,19-23H,3H2,1H3,(H,15,18)(H,24,25)/t5-,6+,7+,8-,9-,10+,11+,12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDULUWSKCYWTK-HVLWPHHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159432
Record name N-Acetylhyalobiuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylhyalobiuronic acid

CAS RN

13551-21-8
Record name N-Acetylhyalobiuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylhyalobiuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLHYALOBIURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49ZT2M2RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetylhyalobiuronic acid
Reactant of Route 2
N-Acetylhyalobiuronic acid
Reactant of Route 3
N-Acetylhyalobiuronic acid
Reactant of Route 4
N-Acetylhyalobiuronic acid
Reactant of Route 5
N-Acetylhyalobiuronic acid
Reactant of Route 6
N-Acetylhyalobiuronic acid

Citations

For This Compound
89
Citations
H Uchiyama, Y Dobashi, K Ohkouchi… - Journal of Biological …, 1990 - Elsevier
… material was identified as N-acetylhyalobiuronic acid by TLC and … hand, the ratio of the N-acetylhyalobiuronic acid residues (… (Fraction IV) and N-acetylhyalobiuronic acid (Fraction III-1A) …
Number of citations: 181 www.sciencedirect.com
B Weissmann, K Meyer - Journal of the american chemical society, 1954 - ACS Publications
… (III) via N-Acetylhyalobiuronic Acid (II).—To a rapidly stirred suspension of 1.00 g. … The colorless amorphous N-acetylhyalobiuronic acid (II) weighed 0.88 g., [
Number of citations: 443 pubs.acs.org
LX Wang, N Sakairi, H Kuzuhara - Carbohydrate research, 1991 - Elsevier
… The usefulness of these peracetates 2~ and 2b as starting materials for organic synthesis was shown by converting 2b into N-acetylhyalobiuronic acid (23), the disaccharide repeating …
Number of citations: 47 www.sciencedirect.com
E Walker-Nasir, RW Jeanloz - Glycoconjugate Research, 1979 - Elsevier
… The disaccharide N-acetylhyalobiuronic acid possessing the structure β-D-GlcUAp-(1+3)-… The disaccharide ”N-acetylhyalobiuronic acid” possessing the structure β-D-GlcUAp-(1→3)-…
Number of citations: 0 www.sciencedirect.com
G QIU, H TOYODA, T TOIDA, I KOSHIISHI… - Chemical and …, 1996 - jstage.jst.go.jp
… -exchange high-performance liquid chromatography procedure was developed for analysis of mixtures of N-acetyldermosine, N—acetylchondrosine and N—acetylhyalobiuronic acid …
Number of citations: 19 www.jstage.jst.go.jp
RW Jeanloz, HM Flowers - Journal of the American Chemical …, 1962 - ACS Publications
… Meyer for the gift of Nacetylhyalobiuronic acid. …
Number of citations: 30 pubs.acs.org
S TAKANASHI, T KAWAGUCHI… - The Journal of …, 1966 - jstage.jst.go.jp
… The activity on N-acetylhyalobiuronic acid and N - acetylchondrosine was assayed by determining the liberated N - acetylamino sugars by the method of M organ and E lson (8). The …
Number of citations: 2 www.jstage.jst.go.jp
A Linker, K Meyer, B Weissmann - Journal of Biological Chemistry, 1955 - Elsevier
… The end-products of these reactions are glucuronic acid, N-acetylglucosamine, and N-acetylhyalobiuronic acid (5) which contains a pglucuronidic bond resistant to p-glucuronidase. …
Number of citations: 202 www.sciencedirect.com
K Meyer - The enzymes, 1971 - Elsevier
… enzyme to act on N-acetylhyalobiuronic acid and the action on the normal tetrasaccharide. In the latter, the bacterial enzyme yields equal parts of N-acetylhyalobiuronic acid and the A-4,…
Number of citations: 321 www.sciencedirect.com
T Nakamura, K Takagaki, M Majima, M Endo - FEBS letters, 1988 - Elsevier
N-Acetylchondrosine was incubated at pH 4.0 with a rabbit-liver crude enzyme extract. Gel filtration of the reaction products on Sephadex G-15 revealed the presence of …
Number of citations: 7 www.sciencedirect.com

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